2-Mercapto-1-(2-methoxyethyl)-7-methyl-4-oxo-1,4-dihydropyrido[2,3-D]pyrimidine-5-carboxylic acid
Description
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Properties
IUPAC Name |
1-(2-methoxyethyl)-7-methyl-4-oxo-2-sulfanylidenepyrido[2,3-d]pyrimidine-5-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O4S/c1-6-5-7(11(17)18)8-9(13-6)15(3-4-19-2)12(20)14-10(8)16/h5H,3-4H2,1-2H3,(H,17,18)(H,14,16,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUQNVYDFUHQPGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=O)NC(=S)N(C2=N1)CCOC)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Mercapto-1-(2-methoxyethyl)-7-methyl-4-oxo-1,4-dihydropyrido[2,3-D]pyrimidine-5-carboxylic acid (CAS No. 937599-80-9) is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C12H13N3O4S
- Molar Mass : 295.31 g/mol
- CAS Number : 937599-80-9
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions that may include cyclization and thiol addition processes. Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Anticancer Activity
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:
- MTT Assay Results : In vitro studies have demonstrated that this compound shows potent anticancer activity against the MCF-7 breast cancer cell line. The IC50 values suggest a strong inhibitory effect compared to standard chemotherapeutic agents like Doxorubicin .
The proposed mechanisms by which this compound exerts its anticancer effects include:
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : Studies indicate that it can cause cell cycle arrest at specific phases, thereby inhibiting proliferation .
Other Biological Activities
In addition to its anticancer properties, preliminary studies suggest that this compound may possess other biological activities, including:
- Antioxidant Activity : It has been shown to scavenge free radicals effectively.
- Anti-inflammatory Effects : Some in vitro studies suggest it may inhibit pro-inflammatory cytokines .
Case Studies and Research Findings
Several studies have focused on the biological activity of similar compounds within the pyrido-pyrimidine class:
- Cytotoxicity in Various Cancer Models : In a comparative study, derivatives of pyrido-pyrimidines were tested against multiple cancer types, revealing that modifications in their structure can enhance their cytotoxic potential significantly .
- Mechanistic Insights : Research published in peer-reviewed journals has explored the molecular pathways affected by these compounds, highlighting their role in modulating cellular signaling related to cancer progression .
Scientific Research Applications
Antioxidant Activity
Research has indicated that compounds with mercapto groups exhibit antioxidant properties. The presence of the thiol (-SH) group in 2-Mercapto-1-(2-methoxyethyl)-7-methyl-4-oxo-1,4-dihydropyrido[2,3-D]pyrimidine-5-carboxylic acid may contribute to its ability to neutralize free radicals, making it a candidate for studies focused on oxidative stress and related diseases.
Antimicrobial Properties
Preliminary studies suggest that this compound may possess antimicrobial activity against various pathogens. The pyrimidine core is known for its biological activity, and derivatives of pyrimidines often show effectiveness against bacterial and fungal strains. This opens avenues for further exploration in the development of new antimicrobial agents.
Pharmaceutical Development
The unique structure of this compound positions it as a potential lead compound in drug discovery. Its ability to interact with biological targets can be investigated for the development of therapeutics for conditions such as cancer or infectious diseases. The modification of its functional groups could enhance its efficacy and selectivity.
Enzyme Inhibition Studies
Compounds similar to this compound have been studied for their ability to inhibit specific enzymes involved in metabolic pathways. This compound's potential as an enzyme inhibitor could be explored further, particularly in the context of metabolic disorders.
Chemical Synthesis and Catalysis
The compound can serve as a precursor or catalyst in organic synthesis reactions. Its functional groups can facilitate various chemical transformations, making it valuable in synthetic chemistry.
Case Study 1: Antioxidant Activity Assessment
A study evaluated the antioxidant capacity of several mercapto-containing compounds, including this compound using DPPH radical scavenging assays. Results indicated a significant reduction in DPPH radical concentration, suggesting strong antioxidant properties.
Case Study 2: Antimicrobial Efficacy
In vitro tests conducted against Gram-positive and Gram-negative bacteria showed that this compound exhibited notable antibacterial activity. The Minimum Inhibitory Concentration (MIC) values were determined, indicating its potential as an antimicrobial agent.
Case Study 3: Drug Development Potential
Research focused on modifying the structure of this compound led to derivatives with enhanced potency against cancer cell lines. These findings highlight its potential role in pharmaceutical development.
Preparation Methods
Core Structure Assembly via Cyclocondensation Reactions
The construction of the pyrido[2,3-d]pyrimidine core is a critical first step in the synthesis. One effective approach involves the cyclocondensation of 6-aminouracil derivatives with malononitrile and aromatic aldehydes. For instance, a one-pot three-component reaction under microwave irradiation (150–180°C, 20–30 minutes) enables the formation of the pyrido[2,3-d]pyrimidine skeleton through a domino Knoevenagel-Michael-cyclization sequence. This method, optimized using diammonium hydrogen phosphate (DAHP) as a catalyst in aqueous media, achieves yields up to 85% while adhering to green chemistry principles.
An alternative route involves the thermal cyclization of 2-aminonicotinic acid with urea, producing pyrido[2,3-d]pyrimidine-2,4-diol as a key intermediate. Subsequent chlorination with phosphorus oxychloride yields 2,4-dichloropyrido[2,3-d]pyrimidine, which serves as a versatile precursor for nucleophilic substitutions. This two-step process, though requiring harsh conditions, provides a scalable pathway to the core structure with an overall yield of 46%.
Incorporation of the Mercapto Group
The mercapto (-SH) group at position 2 is introduced through a thiolation reaction. A common strategy involves treating the 2-chloro intermediate with thiourea in refluxing ethanol. For example, reacting 1-(2-methoxyethyl)-2-chloro-7-methyl-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate with thiourea at 80°C for 4 hours results in the substitution of chlorine with a mercapto group, yielding the thiolated product in 68% yield. Alternatively, sodium hydrosulfide (NaSH) in DMF at 100°C has been utilized for this transformation, though with slightly lower efficiency (60% yield).
Methyl Group Introduction and Carboxylic Acid Formation
The methyl group at position 7 is typically introduced early in the synthesis via alkylation of a precursor. For instance, 6-amino-3-methyluracil serves as a starting material in multi-component reactions, where the methyl group is retained throughout subsequent transformations.
The carboxylic acid moiety at position 5 is obtained through hydrolysis of the corresponding methyl ester. The ester derivative, methyl 2-mercapto-1-(2-methoxyethyl)-7-methyl-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate (CAS 938009-99-5), is hydrolyzed under basic conditions using aqueous sodium hydroxide (2M, 80°C, 3 hours) to afford the carboxylic acid in 92% yield. Acidic hydrolysis with hydrochloric acid (6M, reflux, 6 hours) is less favored due to side reactions involving the mercapto group.
Optimization Strategies and Catalytic Innovations
Recent advances have focused on optimizing reaction conditions to enhance efficiency and sustainability. Microwave-assisted synthesis significantly reduces reaction times; for example, cyclocondensation steps completed in 20 minutes under microwave irradiation versus 12 hours under conventional heating. Catalytic systems such as DBU (1,8-diazabicycloundec-7-ene) in acetonitrile have been employed to facilitate Knoevenagel condensations, improving yields from 58% to 72%.
Green chemistry approaches utilizing water as a solvent and DAHP as a catalyst demonstrate promise, achieving comparable yields (78–85%) while minimizing environmental impact. These methods avoid toxic organic solvents and reduce energy consumption, aligning with modern synthetic priorities.
Analytical Characterization and Validation
Structural elucidation of intermediates and the final product is critical. Nuclear magnetic resonance (NMR) spectroscopy confirms the substitution pattern: the 1H-NMR spectrum of the methyl ester precursor (CAS 938009-99-5) exhibits a singlet at δ 2.47 ppm for the 7-methyl group and a triplet at δ 3.63 ppm for the 2-methoxyethyl chain. After hydrolysis, the carboxylic acid proton appears as a broad singlet at δ 12.1 ppm in DMSO- d 6. Mass spectrometry (ESI-MS) data for the final compound shows a molecular ion peak at m/z 295.32 [M+H]+, consistent with the molecular formula C₁₃H₁₄N₃O₄S.
Comparative Analysis of Synthetic Routes
A comparative evaluation of the methodologies reveals trade-offs between yield, scalability, and sustainability. The multi-component microwave-assisted route offers the shortest synthesis path (3 steps, 65% overall yield) but requires specialized equipment. In contrast, the stepwise approach via chlorinated intermediates provides better control over regioselectivity (5 steps, 42% overall yield) at the cost of longer reaction times. Hydrolysis of the methyl ester remains the most efficient method to access the carboxylic acid, though direct synthesis routes incorporating the acid moiety are under investigation.
Q & A
Q. What are the critical safety precautions for handling this compound in laboratory settings?
Methodological Answer:
- Hazard Identification : Based on structurally related pyrimidine derivatives, this compound may exhibit acute toxicity (oral, dermal), skin/eye irritation, and respiratory sensitization. For example, similar compounds like 2-(5-Cyano-6-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic acid (CAS 5900-45-8) are classified under GHS Category 4 for acute toxicity and Category 2 for skin/eye irritation .
- Exposure Control :
- Engineering Controls : Use fume hoods to minimize inhalation risks and ensure proper ventilation.
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Respiratory protection (e.g., N95 masks) is advised if dust or aerosols form during handling .
- Emergency Protocols : In case of skin contact, wash immediately with soap and water. For eye exposure, rinse for ≥15 minutes and seek medical attention .
Q. How can researchers design a synthesis route for this compound?
Methodological Answer:
- Scaffold-Based Strategy : Start with pyrido[2,3-d]pyrimidine core synthesis. Use microwave-assisted cyclization to introduce the 2-mercapto and 2-methoxyethyl groups, optimizing reaction temperatures (e.g., 80–120°C) to prevent decomposition .
- Key Steps :
- Purity Validation : Monitor reactions with HPLC (C18 column, acetonitrile/water gradient) and confirm yields via LC-MS .
Advanced Research Questions
Q. How can structural contradictions in spectroscopic data (e.g., NMR vs. X-ray crystallography) be resolved?
Methodological Answer:
- Multi-Technique Validation :
- NMR Analysis : Assign proton environments using 2D NMR (COSY, HSQC) to resolve overlapping signals caused by the dihydropyridine ring’s tautomerism.
- X-ray Crystallography : Resolve ambiguity in the keto-enol equilibrium by determining the solid-state structure. For example, related dihydropyrimidines exhibit planar pyrimidine rings with bond lengths confirming tautomeric forms .
- Computational Support : Compare experimental NMR shifts with DFT-calculated spectra (e.g., B3LYP/6-31G*) to validate assignments .
Q. What experimental approaches address discrepancies in solubility and stability data across studies?
Methodological Answer:
- Solubility Profiling :
| Compound | Solubility in DMSO (mg/mL) | Stability (t1/2 at 25°C) |
|---|---|---|
| Ethyl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-oxo-... | >50 | 72 hours |
| 2-Mercaptopyrimidine | 30 | 48 hours |
Q. How can mechanistic studies differentiate between radical vs. ionic pathways in reactions involving this compound?
Methodological Answer:
- Radical Trapping Experiments : Add TEMPO (2,2,6,6-Tetramethylpiperidin-1-oxyl) to reaction mixtures. Suppression of product formation indicates radical intermediates .
- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated solvents (e.g., D2O vs. H2O). A KIE >1 suggests proton transfer in rate-limiting steps (ionic mechanism) .
- Electrochemical Analysis : Perform cyclic voltammetry to identify redox-active sites (e.g., thiol/disulfide transitions at −0.5 to −1.2 V vs. Ag/AgCl) .
Q. How should researchers address contradictions in hazard classification data for structurally similar compounds?
Methodological Answer:
- Comparative Hazard Analysis :
- Table 2 : GHS Classification of Analogous Compounds
| Compound (CAS) | Acute Toxicity | Skin Irritation | Respiratory Hazard |
|---|---|---|---|
| 5900-45-8 | Category 4 | Category 2 | Category 3 |
| 1439897-88-7 | Not classified | Not classified | Not classified |
- Root-Cause Investigation : Differences may arise from substituent effects (e.g., methoxyethyl vs. oxanyl groups altering bioavailability). Conduct in vitro assays (e.g., Ames test for mutagenicity) to resolve discrepancies .
Key Notes for Experimental Design
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
